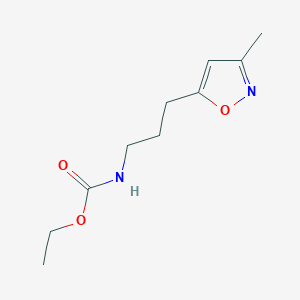
(E)-N-(1-Benzyl-4-methylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-Benzyl-4-methylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. The compound is commonly referred to as DMXB-A, and it belongs to the class of pyrrolidine derivatives.
Mechanism of Action
DMXB-A acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (nAChR). The activation of this receptor has been shown to have various effects on the central nervous system, including the release of neurotransmitters such as dopamine and acetylcholine. DMXB-A has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
DMXB-A has been shown to have various biochemical and physiological effects. It can modulate the activity of various neurotransmitters and ion channels in the central nervous system, leading to improved cognitive function and neuroprotection. DMXB-A has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages as a research tool. It is a selective agonist of the alpha7 nAChR, which allows for the specific modulation of this receptor without affecting other receptors or ion channels. DMXB-A is also relatively stable and can be easily synthesized in large quantities. However, DMXB-A has some limitations as a research tool. Its effects may vary depending on the animal species and the specific experimental conditions used. DMXB-A also has a relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on DMXB-A. One area of interest is its potential use in the treatment of various neurological disorders. Further studies are needed to determine the optimal dosage and administration route for DMXB-A in these diseases. Another area of interest is the development of novel derivatives of DMXB-A with improved pharmacological properties. These derivatives may have increased potency, selectivity, and stability, which could enhance their therapeutic potential. Finally, more studies are needed to understand the precise mechanisms of action of DMXB-A and its derivatives, which could lead to the development of new drugs for various diseases.
Synthesis Methods
The synthesis of DMXB-A involves a multistep process that starts with the reaction between 1-benzyl-4-methylpyrrolidin-3-amine and 4-dimethylaminobutanal. This reaction produces the intermediate compound, which is then subjected to a series of chemical transformations to yield the final product, DMXB-A. The synthesis of DMXB-A has been optimized to ensure high yields and purity.
Scientific Research Applications
DMXB-A has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. DMXB-A has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
(E)-N-(1-benzyl-4-methylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-12-21(13-16-8-5-4-6-9-16)14-17(15)19-18(22)10-7-11-20(2)3/h4-10,15,17H,11-14H2,1-3H3,(H,19,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZUJRRWLFWTPA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1NC(=O)C=CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC1NC(=O)/C=C/CN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Benzyl-4-methylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)










![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888834.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2888836.png)
